
6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione
Overview
Description
6-Chloro-5-nitropyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C4H2ClN3O4 and its molecular weight is 191.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 5-nitrobarbituric acid, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom at the 6th position and a nitro group at the 5th position. The presence of two carbonyl groups at positions 2 and 4 contributes to its reactivity and potential biological interactions. The molecular formula is with a molecular weight of approximately 192.56 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive bacteria, it was found that certain derivatives showed sensitivity against Staphylococcus aureus and Staphylococcus saprophyticus .
Table 1: Antimicrobial Activity of 6-Chloro-5-Nitropyrimidine Derivatives
Bacterial Strain | Sensitivity Observed | Compound Tested |
---|---|---|
Staphylococcus aureus | Sensitive (1/10) | Compound 13 |
Staphylococcus saprophyticus | Sensitive (3/10) | Compound 4 |
Antitumor Activity
Preliminary studies have suggested that this compound may also possess antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer). The IC50 values for these activities ranged from 29 to 59 µM for various derivatives .
The mechanism underlying the antitumor activity appears to involve apoptosis induction and cell cycle arrest. For instance, one derivative demonstrated significant effects on cell cycle distribution in HepG2 cells, increasing the population in the G1 phase while decreasing those in the S and G2/M phases . This suggests an antiproliferative effect that could be leveraged for therapeutic applications.
Table 2: Cytotoxic Effects of 6-Chloro-5-Nitropyrimidine Derivatives
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 43.15 | Induces apoptosis |
HepG2 | 29 - 59 | Cell cycle arrest |
HeLa | Varies | Alters distribution across phases |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrimidine core can significantly influence biological activity. For example, compounds with additional halogen substitutions showed enhanced cytotoxicity against specific cancer cell lines compared to their unsubstituted counterparts . This highlights the importance of molecular design in developing effective therapeutic agents.
Case Studies
A notable case study involved the synthesis of new derivatives based on this compound, which were evaluated for their biological activity. These derivatives were tested against multiple cancer cell lines and demonstrated varying levels of cytotoxicity. The most potent compounds were identified as dual inhibitors of EGFR and VEGFR-2, providing insights into their potential as targeted cancer therapies .
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation by inducing apoptosis through the upregulation of pro-apoptotic markers such as caspase-3. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 25 | Apoptosis induction |
MCF-7 | 30 | CDK inhibition |
HeLa | 45 | Cell cycle arrest |
These results indicate that the compound's mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is essential for cell cycle progression. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar pyrimidine derivatives reveals that the unique nitro substitution in this compound enhances its potency against specific targets like CDK2 compared to other derivatives lacking this functional group. This specificity may provide advantages in targeting cancer cells while minimizing effects on normal cells.
Case Studies
Several case studies have highlighted the compound's potential applications:
- Cytotoxicity Study : A detailed investigation into the cytotoxic effects of various pyrimidine derivatives revealed that this compound was among the most potent compounds tested against multiple cancer cell lines. The study emphasized the need for further exploration into its mechanisms of action and potential clinical applications .
- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of this compound against a panel of bacterial strains. The findings indicated significant activity, suggesting its utility as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
6-chloro-5-nitro-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFMSTOIHBOPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289269 | |
Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-30-4 | |
Record name | 6630-30-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-5-nitropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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